

Spectroscopic Analysis of 3-Hydroxy-1-Adamantaneacetic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-(3-Hydroxyadamantan-1-yl)acetic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for 3-hydroxy-1-adamantaneacetic acid, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of complete, published spectroscopic data for this specific molecule, this guide presents the available Fourier-transform infrared (FTIR) spectroscopy data, supplemented with nuclear magnetic resonance (NMR) and mass spectrometry (MS) data from the closely related compound, 1-adamantaneacetic acid, for comparative analysis. Detailed experimental protocols for acquiring such data are also provided, along with a workflow diagram for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the available and representative spectroscopic data for 3-hydroxy-1-adamantaneacetic acid and its structural analog.

Infrared (IR) Spectroscopy

Table 1: FTIR Spectral Data for 3-Hydroxy-1-Adamantaneacetic Acid[1]

Wavenumber (cm ⁻¹)	Assignment
~3400 (broad)	O-H stretch (hydroxyl and carboxylic acid)
~2920, 2850	C-H stretch (adamantane cage)
~1710	C=O stretch (carboxylic acid)
~1450	C-H bend (adamantane cage)
~1240	C-O stretch / O-H bend (carboxylic acid)
~1050	C-O stretch (hydroxyl)

Note: The assignments are based on typical functional group frequencies and data from the provided spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

No published ¹H and ¹³C NMR data for 3-hydroxy-1-adamantaneacetic acid were found. The following data for 1-adamantaneacetic acid is provided for reference.

Table 2: ¹H NMR Spectral Data for 1-Adamantaneacetic Acid

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.05	s	2H	-CH ₂ -COOH
~1.98	br s	3H	Adamantane CH
~1.70	br s	6H	Adamantane CH ₂
~1.60	br s	6H	Adamantane CH ₂

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 3: ¹³C NMR Spectral Data for 1-Adamantaneacetic Acid

Chemical Shift (δ) ppm	Assignment
~178	C=O (Carboxylic Acid)
~42	-CH ₂ -COOH
~40	Adamantane C (quaternary)
~36	Adamantane CH ₂
~28	Adamantane CH

Solvent: CDCl₃.

Mass Spectrometry (MS)

No published mass spectrum for 3-hydroxy-1-adamantaneacetic acid was found. The following data for 1-adamantaneacetic acid is provided for reference.

Table 4: Mass Spectrometry Data for 1-Adamantaneacetic Acid[2]

m/z	Relative Intensity	Assignment
194	[M] ⁺	Molecular Ion
135	High	[M - COOH] ⁺
93	Moderate	Adamantyl fragmentation
79	Moderate	Adamantyl fragmentation

Ionization Mode: Electron Ionization (EI).

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS)

as an internal standard.

- Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a pulse angle of 45°, a spectral width of 15 ppm, and a relaxation delay of 2 seconds.
- ^{13}C NMR Acquisition: Acquire the spectrum using proton decoupling. A larger number of scans is typically required compared to ^1H NMR.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a standard FTIR spectrometer.
- Data Acquisition: Record a background spectrum of a pure KBr pellet. Then, place the sample pellet in the spectrometer and record the sample spectrum. The instrument software will automatically generate the absorbance or transmittance spectrum.
- Spectral Range: Typically, spectra are recorded in the range of 4000 to 400 cm^{-1} .

Mass Spectrometry (MS)

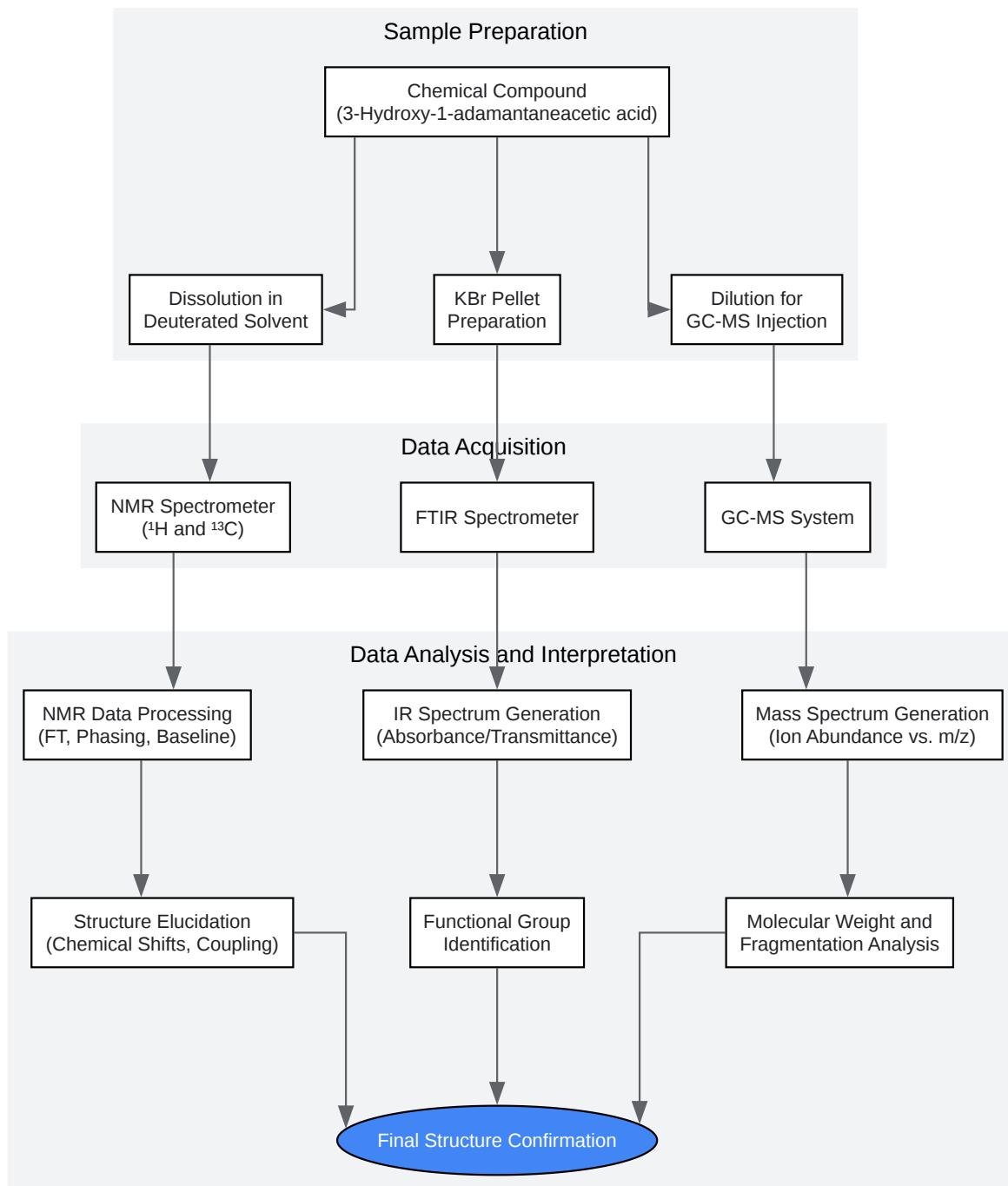
- Sample Introduction: For a volatile and thermally stable compound like an adamantane derivative, gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is a suitable method.
- Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

- GC Conditions: Use a suitable capillary column (e.g., a non-polar column like DB-5). The oven temperature program should be optimized to ensure good separation.
- MS Conditions: For EI, a standard electron energy of 70 eV is used. The mass analyzer is set to scan a relevant mass range (e.g., m/z 40-400).
- Data Analysis: The resulting mass spectrum will show the molecular ion peak (if stable) and various fragment ions, which can be used to elucidate the structure.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic Analysis Workflow

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References

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